Vinyl propionate
Description
Significance and Contemporary Research Landscape of Vinyl Propionate (B1217596) Monomer
Vinyl propionate serves as a crucial monomer in the creation of polymers with tailored properties. solubilityofthings.com Its longer alkyl chain compared to vinyl acetate (B1210297) imparts increased hydrophobicity and flexibility to the resulting polymer chains. This characteristic is particularly advantageous in applications requiring enhanced water resistance and specific adhesion properties. solubilityofthings.com
Contemporary research continues to explore the versatility of this compound in various polymerization techniques and applications. A significant area of investigation is its use in copolymerization. Scientists have successfully copolymerized this compound with a range of other monomers, including:
Vinyl chloride wikipedia.org
Acrylate (B77674) esters wikipedia.org
Vinyl acetate wikipedia.org
Methyl methacrylate (B99206) (MMA) acs.org
These copolymers find use in a diverse array of products, such as paints, adhesives, coatings, and resins. wikipedia.orglookchem.com For instance, poly(this compound)-based coatings have demonstrated excellent adhesion and water resistance, making them suitable for protecting wood products in outdoor environments.
Recent studies have also focused on the synthesis of this compound from renewable resources, aiming to reduce reliance on fossil fuels. google.comgoogle.com One such method involves the fermentation of plant materials to produce alcohols, which are then used in the synthesis of this compound. google.com
Furthermore, advanced polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization have been employed to create well-defined poly(this compound) star polymers. researchgate.net This level of control over polymer architecture opens up possibilities for novel materials with precise functionalities. researchgate.netresearchgate.net Research into the dielectric properties of this compound copolymers, such as those with ethyl methacrylate, is also being conducted to understand their behavior for potential electronic applications. ajrconline.org
The physical and chemical properties of this compound are fundamental to its role in polymer synthesis.
| Property | Value |
| Molecular Formula | C5H8O2 |
| Molar Mass | 100.117 g·mol−1 wikipedia.org |
| Appearance | Colorless liquid wikipedia.orgguidechem.com |
| Boiling Point | 95 °C wikipedia.org |
| Melting Point | -80 °C guidechem.comchemos.de |
| Density | 0.917 g/cm³ (at 20 °C) wikipedia.org |
| Solubility in Water | 6.5 mL/L wikipedia.org |
This table presents key physical and chemical properties of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethenyl propanoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-5(6)7-4-2/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWXSTHGICQLQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25035-84-1 | |
| Record name | Poly(vinyl propionate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25035-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9051537 | |
| Record name | Vinyl propionate | |
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Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105-38-4, 25035-84-1 | |
| Record name | Vinyl propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Vinyl propanoate | |
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| Record name | Propanoic acid, ethenyl ester, homopolymer | |
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| Record name | VINYL PROPIONATE | |
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| Record name | Propanoic acid, ethenyl ester | |
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| Record name | Vinyl propionate | |
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| Record name | Vinyl propionate | |
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| Record name | VINYL PROPANOATE | |
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Advanced Synthetic Methodologies for Vinyl Propionate
Catalytic Pathways in Vinyl Propionate (B1217596) Synthesis
Palladium(II)-catalyzed exchange reactions represent a significant pathway for the synthesis of vinyl esters, where the Pd(II) catalyst remains in the same oxidation state throughout the reaction, making it truly catalytic. mdpi.com This method is utilized for both industrial and laboratory-scale preparations of vinyl esters, often starting from the readily available vinyl acetate (B1210297). mdpi.com The core of this process is the exchange reaction between a carboxylic acid and a vinyl ester, facilitated by a palladium(II) catalyst. mdpi.comcdnsciencepub.com
The proposed mechanism for this exchange involves the coordination of the vinyl ester to the Pd(II) center, followed by an oxypalladation step to form a σ-bond intermediate. mdpi.com Stereochemical studies indicate that the acetoxypalladation step is nonstereospecific in chloride-free systems because acetate can act as both a ligand and a reactant, allowing it to attack from both inside and outside the palladium(II) coordination sphere. cdnsciencepub.com The rate expression for the exchange reaction catalyzed by Li₂Pd₂Cl₆ in acetic acid has been found to be first-order in the palladium complex and inversely dependent on the chloride concentration. acs.org
Several factors have been observed to influence the efficiency of Pd(II)-catalyzed esterification. The presence of lithium chloride (LiCl) leads to a much faster reaction compared to sodium chloride (NaCl) or lithium bromide (LiBr). mdpi.com While the reaction can proceed without a solvent, it is considerably slower. mdpi.com The use of ethers like tetrahydrofuran (B95107) (THF) as a solvent can significantly accelerate the reaction. mdpi.com Conversely, the addition of a base such as lithium carbonate (Li₂CO₃) completely suppresses product formation. mdpi.com Elevated temperatures above 60.8°C can also lead to an unsatisfactory distribution of products. mdpi.comresearchgate.net
Enzymatic acylation using vinyl propionate as an acyl donor is a highly effective and regioselective method for modifying polyhydroxy compounds, such as nucleosides and flavonoids. uc.pt This biocatalytic approach offers significant advantages, including mild reaction conditions and the avoidance of complex protection/deprotection steps often required in chemical synthesis. Lipases are the most commonly used enzymes for these transformations, with immobilized Candida antarctica lipase (B570770) B (CAL-B, often known as Novozym 435) being particularly prominent due to its high efficiency and stability. rsc.orgmdpi.com
The high regioselectivity of lipases is a key feature of this methodology. For instance, in the acylation of 1-β-D-arabinofuranosylcytosine (ara-C), Novozym 435 exclusively catalyzes the formation of the 5′-O-monoester with a regioselectivity of over 98%. rsc.orgnih.gov Similarly, the acylation of thiamphenicol (B1682257) with this compound using CAL-B results in complete regioselectivity towards the primary alcohol, yielding the 3'-monoester derivative. mdpi.comscielo.br This specificity is attributed to the steric accessibility of the primary hydroxyl groups, which can more easily enter the enzyme's active site to react with the acyl-enzyme intermediate. mdpi.com
The reaction medium plays a crucial role in the success of enzymatic acylation. The poor solubility of hydrophilic substrates like nucleosides in common organic solvents is a significant challenge. To overcome this, co-solvent mixtures and ionic liquids have been investigated. rsc.orgnih.gov For the acylation of ara-C, a hexane-pyridine co-solvent system was found to markedly enhance both the initial reaction rate and substrate conversion. nih.gov Among various ionic liquids tested for the same reaction, a system containing 10% (v/v) C₄MIm·PF₆ in tetrahydrofuran provided the highest initial rate and conversion, achieving 98.5% conversion and 99% regioselectivity. rsc.org The lipase also demonstrated much higher stability in the ionic liquid-containing system. rsc.org
Whole-cell biocatalysts, such as those from Aspergillus oryzae, have emerged as a cost-effective alternative to purified enzymes. mdpi.comnih.gov These systems circumvent complex enzyme preparation and provide a protective natural environment for the enzyme. mdpi.com In the acylation of geniposide, A. oryzae cells showed excellent catalytic efficiency and high regioselectivity (>99%) towards the 6′-hydroxy group using various vinyl esters, including this compound. mdpi.com
Palladium(II)-Catalyzed Exchange Reactions Involving this compound
Sustainable Production of this compound from Renewable Resources
The production of this compound from renewable resources offers a sustainable alternative to conventional petrochemical routes, which rely on finite fossil fuels. google.com A key strategy involves using alcohols derived from the fermentation of renewable raw materials, such as plant matter. google.comgoogle.com The primary alcohol feedstock in this process is ethanol (B145695). google.comgoogle.com
This bio-based route begins with the fermentation of renewable starting materials to produce ethanol. google.com A wide variety of feedstocks can be used, including materials containing sugar, starch, cellulose (B213188), or hemicellulose, such as glucose, straw, and wood. google.com This stage leverages well-established fermentation technology to convert biomass into a key chemical intermediate. Following fermentation, a purification step, typically distillation, is employed to separate the ethanol from the fermentation broth and other byproducts. google.com The biological production of propionic acid, another key precursor, also offers a sustainable route for producing C3 chemicals like this compound. researchgate.netresearchgate.net
Technological advancements have enabled the development of an integrated, multi-step process for manufacturing this compound from renewable feedstocks. google.com This process significantly reduces reliance on fossil-derived materials and can lead to a this compound product with a substantial percentage of renewable carbon. google.com The process can be outlined in several key stages:
Alcohol Production: As described previously, this stage involves the fermentation of renewable raw materials to produce ethanol, followed by purification. google.comgoogle.com
Alkene Production: The ethanol obtained from fermentation is dehydrated in a reactor to produce ethylene (B1197577). google.comgoogle.com This dehydration is typically carried out using an alumina-based catalyst, such as γ-alumina, with water as the main byproduct. google.com
Propionic Acid Production: Propionic acid is also produced from renewable sources. One pathway involves the production of acrylic acid from renewable materials, such as glycerol (B35011) (a byproduct of biodiesel production). google.com The acrylic acid is then hydrogenated in the presence of molecular hydrogen to yield propionic acid. google.comgoogle.com
Acyloxylation of Ethylene: The final stage is the reaction of ethylene (from step 2) with propionic acid (from step 3) to form this compound. google.comgoogle.com This acyloxylation reaction is generally performed in the gas phase in a fixed-bed reactor. google.com It utilizes a palladium-based catalyst, which may be supported on silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃), at temperatures typically ranging from 175 to 200°C. google.com
This integrated bio-based process allows for the production of this compound where a significant portion of the carbon atoms are of renewable origin. google.com The resulting bio-based this compound can comprise over 20% or 40% renewable carbon, with the potential to reach 100%, as determined by methods like the ASTM D6866-06 standard. google.com This approach not only provides a more sustainable product but can also offer energy savings and a reduction in CO₂ emissions compared to traditional petrochemical routes. google.com
Fermentation-Derived Alcohols as Feedstocks for this compound Synthesis
Process Optimization and Reaction Engineering for this compound Production
Process optimization and reaction engineering are critical for enhancing the economic viability and sustainability of this compound production. Techniques related to process intensification (PI) are particularly relevant for improving the efficiency of ester synthesis. researchgate.net
One powerful PI tool is reactive distillation (RD) , which combines chemical reaction and product separation into a single unit. researchgate.net This integration can enhance reactant conversion and selectivity, reduce energy consumption, and potentially eliminate the need for solvents. researchgate.net While specific studies on reactive distillation for this compound are not detailed in the provided sources, the principles applied to the production of other esters, such as ethyl propionate and propyl propionate, are highly applicable. researchgate.netacs.org For instance, in the production of ethyl propionate, optimizing the reactive distillation process with the goal of minimizing the total annual cost (TAC), which includes the cost of CO₂ emissions, has been successfully demonstrated. researchgate.net
For conventional multi-step processes, such as the gas-phase synthesis of vinyl acetate or propionate, optimization focuses on key operating parameters. In distillation processes, which are crucial for purification, multi-objective optimization algorithms can be employed to simultaneously improve product quality, reduce energy consumption, decrease CO₂ emissions, and enhance process safety. researchgate.net
In the context of bio-based production, process engineering is essential for integrating the various stages, from fermentation to final product synthesis, efficiently. This includes optimizing fermentation productivity and yields, as economic assessments suggest that achieving propionic acid volumetric productivities of 2 g/L·h and yields of 0.6 g/g (acid per sugar) is necessary for a bio-process to be economically viable. researchgate.netresearchgate.net Furthermore, optimizing the gas-phase acyloxylation reaction conditions—such as temperature, pressure, and catalyst lifetime—is crucial for maximizing the yield and purity of the final this compound product. google.com The presence of molecular oxygen in the feed for the acyloxylation step, for example, can help increase the lifetime of the palladium catalyst. google.com
Mechanistic Investigations and Polymerization Kinetics of Vinyl Propionate
Free Radical Homopolymerization of Vinyl Propionate (B1217596)
Conventional free radical polymerization of vinyl esters like vinyl propionate is characterized by highly reactive propagating radicals. mdpi.com This high reactivity often leads to a prevalence of side reactions, including chain transfer to the monomer and polymer, which can result in branched polymer structures. mdpi.com
Kinetic Analysis and Rate Determinations for Poly(this compound) Formation
The kinetics of this compound polymerization can be influenced by various factors, including the initiator system and reaction conditions. For instance, studies on the emulsion polymerization of this compound using a potassium persulfate (KPS)/acetone-sodium bisulfite (ASBS) redox initiator system at 25°C have been conducted to understand the effect of initiator concentrations on the rate of polymerization. lookchem.com
In photopolymerization studies comparing this compound with ethyl acrylate (B77674), it was observed that both monomers polymerize immediately upon exposure to a light source when polymerized individually. researchgate.net However, in a 1:1 molar mixture, the conversion of this compound is significantly delayed until the acrylate conversion reaches approximately 75%. researchgate.net This behavior is attributed to the lower reactivity of the this compound monomer compared to the acrylate. researchgate.net The rate of polymerization in such systems is also affected by the stability of the resulting radicals; the addition to acrylate double bonds produces resonance-stabilized radicals, whereas the addition to vinyl double bonds generates less stable, higher-energy vinyl radicals. researchgate.net This difference in stability also leads to a higher rate of chain transfer reactions for vinyl radicals, further reducing the polymerization rate of this compound. researchgate.net
Elucidation of Chain Transfer Mechanisms in this compound Radical Polymerization
Chain transfer is a significant process in the radical polymerization of vinyl esters. The high reactivity of the propagating poly(vinyl ester) radical makes it prone to abstracting atoms from its surroundings, leading to the termination of one polymer chain and the initiation of another. mdpi.com This can occur through several pathways:
Chain transfer to monomer: The propagating radical can abstract an atom from a monomer molecule.
Chain transfer to polymer: This involves the abstraction of an atom from the backbone of an already formed polymer chain, leading to the formation of branched polymers. mdpi.com In the case of vinyl acetate (B1210297), a closely related monomer, the primary pathway for this is hydrogen abstraction from the methyl side group. mdpi.com
Chain transfer to solvent: The choice of solvent can significantly impact the polymerization due to the possibility of chain transfer reactions with solvent molecules. mdpi.com
These chain transfer reactions are inherent characteristics of the free radical polymerization of vinyl esters and influence the final molecular weight and architecture of the resulting poly(this compound). mdpi.com
Controlled/Reversible-Deactivation Radical Polymerization (CRRP/RDRP) of this compound
To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled/reversible-deactivation radical polymerization (RDRP) techniques have been developed. mdpi.comacs.org These methods establish a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of well-defined polymers. mdpi.comacs.org For vinyl esters, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has proven to be a particularly effective RDRP method. mdpi.comnih.gov
Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization of this compound
RAFT polymerization is a versatile technique that allows for the synthesis of polymers with controlled molecular weights, low polydispersity indices (PDIs), and complex architectures. sigmaaldrich.com The process involves the use of a RAFT agent, typically a thiocarbonylthio compound, which mediates the polymerization through a degenerative chain transfer mechanism. sigmaaldrich.comrsc.org
Synthesis of Defined Poly(this compound) Architectures via RAFT (e.g., Star Polymers, Block Copolymers)
The versatility of RAFT polymerization has been harnessed to create complex poly(this compound) architectures.
Star Polymers: Four-armed star polymers of poly(this compound) have been successfully synthesized using a tetra-functional xanthate as the RAFT agent. researchgate.net This "core-first" approach, where the stabilizing groups are linked to a central core, allows for controlled polymerization at 90°C, yielding star polymers with minimum polydispersities around 1.2. researchgate.net The synthesis of star polymers with functional cores is also a significant area of research, with applications in fields like drug delivery. mdpi.com
Block Copolymers: RAFT polymerization is an excellent method for producing block copolymers. By using a poly(this compound) chain as a macro-RAFT agent, a second block of a different monomer can be grown from the active chain end. For example, isotactic poly(this compound) synthesized in the nanochannels of a metal-organic framework (MOF) has been used as a macro-RAFT agent to create stereocontrolled isotactic-block-atactic vinyl ester block copolymers. rsc.orgmpg.de This demonstrates the high degree of control over polymer architecture achievable with RAFT. Diblock and multiblock copolymers of this compound with other vinyl esters, such as vinyl acetate and vinyl haloalkanoates, have also been synthesized. google.comgoogle.com
Influence of RAFT Agent Structure and Leaving Group on Polymerization Control
The choice of the RAFT agent is critical for achieving good control over the polymerization of vinyl esters. The effectiveness of a RAFT agent is determined by the interplay between its stabilizing Z-group and the leaving R-group. semanticscholar.orgmdpi.com
Z-Group: For vinyl esters, which are considered less activated monomers (LAMs), xanthates and N-aryl dithiocarbamates are effective RAFT agents that provide good control over molecular weight and dispersity. mdpi.com In contrast, RAFT agents like dithioesters and trithiocarbonates, which are highly effective for more activated monomers like styrene (B11656), can inhibit the polymerization of vinyl esters. mdpi.com This is because Z-groups that strongly stabilize the intermediate radical adduct can lead to retardation or even complete inhibition of polymerization. mdpi.com High-level ab initio calculations on the polymerization of vinyl acetate with various xanthates have shown that increasing the steric bulk of the Z'-group (in S=C(O-Z')S-R) stabilizes the RAFT adduct radical, thereby slowing down the desired fragmentation. acs.org
R-Group (Leaving Group): The R-group of the RAFT agent must be a good homolytic leaving group, capable of reinitiating polymerization. semanticscholar.org Poorly stabilized leaving groups can disfavor the fragmentation of the RAFT agent, leading to low apparent chain transfer constants and poor control over the polymerization. researchgate.net For instance, a 1-phenylethyl leaving group can provide good control but often results in long inhibition periods. researchgate.net
The successful RAFT polymerization of this compound, therefore, requires a careful selection of the RAFT agent to balance the rates of addition and fragmentation, ensuring a controlled and living process.
Below is a table summarizing the polymerization of this compound under different conditions.
| Polymerization Type | Initiator/RAFT Agent | Temperature (°C) | Key Findings | PDI |
| Emulsion Polymerization | KPS/ASBS redox system | 25 | Rate of polymerization is dependent on initiator concentration. lookchem.com | Not Specified |
| RAFT Polymerization (Star) | Tetra-functional xanthate | 90 | Formation of four-armed star polymers. researchgate.net | ~1.2 |
| RAFT in MOF | (S)-2-(ethyl propionate)-(O-ethyl xanthate) | 60 | Synthesis of isotactic poly(this compound). rsc.orgmpg.de | 1.3-1.6 |
| RAFT Homopolymerization | O-ethylxanthyl ethyl propionate | Not Specified | Synthesis of well-defined homopolymers. google.com | Not Specified |
Photomediated Electron Transfer (PET)-RAFT Polymerization of this compound
Photomediated Electron Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) polymerization has emerged as a powerful technique for the synthesis of well-defined polymers from a variety of monomers, including less activated monomers (LAMs) like vinyl esters. researchgate.netacs.orgrsc.org This method utilizes a photoredox catalyst that, upon irradiation with visible light, initiates the polymerization by an electron or energy transfer mechanism with a conventional RAFT agent. rsc.org The process offers excellent temporal control and can often be performed under mild, ambient conditions. nsf.gov
For vinyl esters, which are challenging to polymerize in a controlled manner, PET-RAFT offers significant advantages. Kinetic studies on vinyl acetate, a close analog of this compound, demonstrate excellent control over molecular weight and molecular weight distribution (Đ), even at high monomer conversions. acs.org The polymerization proceeds via a mechanism where the photoredox catalyst, such as fac-[Ir(ppy)3], is excited by light and then interacts with the RAFT agent, typically a xanthate or a dithiocarbamate, to generate the initiating radical. acs.orgresearchgate.net The process is characterized by a degenerative chain transfer mechanism, which is typical for RAFT polymerizations, leading to polymers with low dispersity. researchgate.net
The versatility of PET-RAFT allows for the polymerization of a range of unconjugated monomers, including vinyl acetate and vinyl pivalate (B1233124), under visible light irradiation with only parts-per-million levels of the photoredox catalyst. acs.org Research has shown that high molecular weight poly(vinyl acetate) can be achieved with low dispersities (Đ < 1.25). acs.org Furthermore, the integrity of the chain-end functionality is high, enabling the synthesis of block copolymers. acs.org An interesting feature of some PET-RAFT systems is their tolerance to oxygen, which simplifies the experimental setup. acs.org
Below is a table with representative data from the PET-RAFT polymerization of vinyl acetate, which serves as a model for the expected behavior of this compound under similar conditions.
| Entry | Catalyst (ppm) | Time (h) | Conversion (%) | Mn,th ( g/mol ) | Mn,exp ( g/mol ) | Đ (Mw/Mn) |
| 1 | 100 | 2 | 26 | 5,700 | 5,500 | 1.15 |
| 2 | 100 | 4 | 48 | 10,400 | 10,100 | 1.12 |
| 3 | 100 | 6 | 65 | 14,000 | 13,500 | 1.10 |
| 4 | 50 | 6 | 55 | 11,900 | 11,200 | 1.18 |
| 5 | 25 | 6 | 42 | 9,100 | 8,800 | 1.21 |
Data is representative for PET-RAFT of vinyl acetate and is intended to be illustrative for this compound. Mn,th is the theoretical number-average molecular weight, and Mn,exp is the experimental number-average molecular weight. Đ is the dispersity.
Organometallic-Mediated Radical Polymerization (OMRP) of this compound
Organometallic-Mediated Radical Polymerization (OMRP) is a robust method for the controlled polymerization of less activated monomers (LAMs), a class to which this compound belongs. researchgate.net This technique typically involves the reversible deactivation of the growing polymer radical by a transition metal complex, which establishes an equilibrium between active and dormant species. researchgate.net Vanadium-based catalysts, particularly those with bis(imino)pyridine ligands, have shown significant promise in mediating the polymerization of vinyl esters with good control over molecular weights and polydispersity indices (PDIs). acs.orgislandscholar.ca
The polymerization of this compound using a bis(imino)pyridine vanadium trichloride (B1173362) complex has been investigated. acs.orgislandscholar.ca The proposed mechanism involves the in situ generation of the active V(II) species from the V(III) precursor through a reaction with the radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN). acs.org This active complex then reversibly traps the propagating poly(this compound) radical, leading to a controlled polymerization. acs.org Good control is often achieved at elevated temperatures, typically above 90 °C. acs.org
Research findings indicate that the polymerization of this compound mediated by these vanadium complexes can proceed in a controlled manner, yielding polymers with predictable molecular weights and relatively narrow PDIs. islandscholar.ca The following table presents experimental data on the effect of temperature on the bulk polymerization of this compound mediated by a bis(imino)pyridine vanadium complex.
| Temperature (°C) | Time (h) | Conversion (%) | Mn,th ( g/mol ) | Mn,exp ( g/mol ) | PDI (Mw/Mn) |
| 120 | 6 | 20 | 3,990 | 3,530 | 1.35 |
| 120 | 24 | 18 | 3,660 | 3,570 | 1.41 |
| 110 | 6 | 22 | 4,330 | 3,940 | 1.39 |
| 110 | 24 | 20 | 3,990 | 3,850 | 1.53 |
| 100 | 6 | 29 | 5,500 | 4,790 | 1.50 |
| 100 | 24 | 26 | 5,000 | 5,580 | 1.39 |
| 90 | 6 | 30 | 5,670 | 5,620 | 1.35 |
| 90 | 24 | 34 | 6,340 | 5,980 | 1.35 |
Polymerizations were carried out in bulk with a monomer:catalyst:initiator ratio of 100:1:0.6 using AIBN as the initiator. Mn,th is the theoretical number-average molecular weight, and Mn,exp is the experimental number-average molecular weight. PDI is the polydispersity index. islandscholar.ca
Cobalt-Mediated Radical Polymerization (CoMRP) for Vinyl Ester Control
Cobalt-Mediated Radical Polymerization (CoMRP) is a well-established reversible-deactivation radical polymerization (RDRP) technique that is particularly effective for controlling the polymerization of vinyl esters. acs.orgnih.gov CoMRP can proceed through several mechanisms, including reversible termination (RT) and degenerative transfer (DT). nih.gov For vinyl esters like vinyl acetate and by extension this compound, CoMRP often utilizes cobalt(II) complexes, such as cobalt(II) acetylacetonate (B107027) (Co(acac)₂), in conjunction with a conventional radical initiator. researchgate.netrsc.org
The control in CoMRP arises from the reversible reaction between the propagating polymer radical and the Co(II) complex to form a dormant organocobalt(III) species. acs.org This equilibrium reduces the concentration of active radicals, thereby minimizing irreversible termination reactions and allowing for the synthesis of polymers with controlled molecular weights and narrow dispersities. acs.org The polymerization of vinyl acetate has been successfully controlled using CoMRP, yielding well-defined polymers with dispersities as low as 1.1. researchgate.netrsc.org This control has been demonstrated in both bulk and solution polymerization, and even in more environmentally benign media like supercritical carbon dioxide. nih.gov
The effectiveness of CoMRP for vinyl esters allows for the synthesis of block copolymers, for instance by using a poly(vinyl acetate) macroinitiator to initiate the polymerization of a second monomer. researchgate.net The following table provides representative data for the CoMRP of vinyl acetate, illustrating the level of control achievable for vinyl esters.
| Entry | Initiator | Time (h) | Conversion (%) | Mn,th ( g/mol ) | Mn,exp ( g/mol ) | Đ (Mw/Mn) |
| 1 | V-70 | 2 | 35 | 7,600 | 7,200 | 1.25 |
| 2 | V-70 | 4 | 62 | 13,400 | 12,800 | 1.21 |
| 3 | V-70 | 6 | 81 | 17,500 | 16,900 | 1.18 |
| 4 | TPO (photo) | 3 | 55 | 12,000 | 11,500 | 1.30 |
| 5 | TPO (photo) | 5 | 88 | 19,100 | 18,500 | 1.22 |
Data is representative for CoMRP of vinyl acetate and is intended to be illustrative for this compound. V-70 is a thermal initiator, and TPO is a photoinitiator. Mn,th is the theoretical number-average molecular weight, and Mn,exp is the experimental number-average molecular weight. Đ is the dispersity.
Challenges and Strategies in Nitroxide-Mediated Polymerization (NMP) and Atom Transfer Radical Polymerization (ATRP) of Vinyl Esters
Nitroxide-Mediated Polymerization (NMP) and Atom Transfer Radical Polymerization (ATRP) are two of the most widely used RDRP techniques. However, their application to vinyl esters, including this compound, is fraught with challenges. rsc.orgacs.org
In NMP, the control is based on the reversible trapping of the propagating radical by a stable nitroxide radical. rsc.orgresearchgate.net For vinyl esters, the propagating radicals are highly reactive and unstabilized. This leads to a very high activation rate constant and a low deactivation rate constant, making it difficult to establish the necessary equilibrium for controlled polymerization. mdpi.comresearchgate.net Furthermore, side reactions such as β-H transfer from the propagating radical to the nitroxide can occur, leading to the formation of a terminal double bond on the polymer and a hydroxylamine, which terminates the chain growth. rsc.org Strategies to overcome these challenges include the design of new nitroxides with optimized steric and electronic properties to better control the polymerization of less activated monomers. acs.orgmdpi.com
ATRP relies on the reversible transfer of a halogen atom between a dormant species (an alkyl halide) and a transition metal complex. acs.orgresearchgate.net The control of vinyl ester polymerization by ATRP is challenging primarily due to the very low value of the atom transfer equilibrium constant for these monomers. nih.gov The high reactivity of the vinyl ester radical and the weak C-X (where X is a halogen) bond in the dormant species make the deactivation step inefficient. nih.gov This results in a high concentration of active radicals, leading to uncontrolled polymerization with a high rate of termination reactions. acs.org Some strategies to address these issues include the use of more active catalyst systems and the copolymerization of vinyl esters with more activated monomers. nih.gov
Ionic Polymerization Approaches for Vinyl Esters
Considerations for Anionic Polymerization of Vinyl Esters
Anionic polymerization is a chain-growth polymerization initiated by a nucleophilic species. uni-bayreuth.deeresearchco.com While it is a powerful method for producing polymers with well-defined architectures from certain monomers like styrenes and dienes, its application to vinyl esters such as this compound is generally not feasible. eresearchco.com The primary reason for this is the presence of the ester group.
The propagating carbanion is highly nucleophilic and can react with the electrophilic carbonyl carbon of the ester group in the monomer or in the polymer backbone. uni-bayreuth.deuliege.be This side reaction, known as a Claisen-type condensation, leads to the formation of β-keto ester functionalities along the polymer chain and effectively terminates the polymerization. uliege.be This reaction is generally faster than the addition of the carbanion to the vinyl double bond of the monomer, thus preventing the formation of high molecular weight polymer.
Due to these significant side reactions, anionic polymerization is not considered a suitable method for the homopolymerization of vinyl esters. eresearchco.com While there have been reports of anionic polymerization of vinyl monomers with other functional groups, the inherent reactivity of the ester group with the propagating carbanion remains a major obstacle for this compound. nih.gov
Cationic Polymerization Relevance to Vinyl Esters
Cationic polymerization is initiated by an electrophilic species and is suitable for monomers with electron-donating groups that can stabilize the resulting carbocationic propagating center. mdpi.comacs.org Vinyl esters, including this compound, have an oxygen atom adjacent to the double bond which can provide some stabilization to the carbocation through resonance. This makes them potential candidates for cationic polymerization. acs.orgnih.gov
However, the control of cationic polymerization of vinyl esters can be challenging. The propagating carbocation is highly reactive, which can lead to side reactions such as chain transfer to the monomer, solvent, or counter-ion. mdpi.comnih.gov Chain transfer to the monomer can occur through the abstraction of a proton from the monomer, leading to a terminated polymer chain and a new cationic species that can initiate a new chain. Another significant side reaction is the attack of the propagating cation on the carbonyl oxygen of the ester group, which can lead to the formation of branched or cross-linked structures. unc.edu
Despite these challenges, cationic polymerization of vinyl ethers, which are electronically similar to vinyl esters, has been well-studied and controlled systems have been developed. acs.orgnih.govunc.edu These often involve the use of specific initiator/Lewis acid systems and carefully controlled reaction conditions, such as low temperatures, to suppress side reactions. mdpi.comacs.org The insights gained from the cationic polymerization of vinyl ethers can be relevant to developing controlled cationic polymerization systems for vinyl esters like this compound. For instance, the use of weakly nucleophilic counter-ions and the addition of external bases can help to stabilize the propagating cation and improve control. acs.orgunc.edu Photocatalytic systems have also been explored for the cationic polymerization of vinyl ethers, offering temporal control over the reaction. nih.govnih.gov
Table of Compound Names
| Abbreviation | Full Name |
| AIBN | 2,2'-Azobis(isobutyronitrile) |
| ATRP | Atom Transfer Radical Polymerization |
| Co(acac)₂ | Cobalt(II) acetylacetonate |
| CoMRP | Cobalt-Mediated Radical Polymerization |
| NMP | Nitroxide-Mediated Polymerization |
| OMRP | Organometallic-Mediated Radical Polymerization |
| PDI | Polydispersity Index |
| PET-RAFT | Photomediated Electron Transfer-Reversible Addition-Fragmentation Chain Transfer |
| TPO | (2,4,6-Trimethylbenzoyl)diphenylphosphine oxide |
| V-70 | 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) |
| fac-[Ir(ppy)3] | fac-Tris(2-phenylpyridine)iridium(III) |
| This compound | Propionic acid ethenyl ester |
Photopolymerization of this compound and Analogous Vinyl Esters
The study of photopolymerization, or light-induced polymerization, offers insights into rapid, spatially and temporally controlled reactions. nih.gov For vinyl esters like this compound, this area of research is critical for understanding reaction kinetics and developing novel initiator systems.
Kinetics and Mechanisms of this compound Photopolymerization
The photopolymerization kinetics of this compound have been investigated, often in comparative studies with difunctional monomers like vinyl acrylate, where this compound serves as a monofunctional model compound. researchgate.netresearchgate.net When irradiated with UV light in the absence of an external photoinitiator, neat this compound polymerizes at a significantly slower rate than monomers containing both a vinyl and an acrylate group on the same molecule. researchgate.netresearchgate.net
In a model system comparing the photopolymerization of vinyl acrylate to a 1:1 molar mixture of ethyl acrylate and this compound, the distinct reactivity of the vinyl ester group is evident. researchgate.netscribd.com In the mixture, the ethyl acrylate component polymerizes immediately upon UV exposure. In contrast, the conversion of the this compound component shows a significant induction period, beginning to increase only after the ethyl acrylate conversion has reached approximately 75%. researchgate.netscribd.com This behavior is attributed to the low monomer reactivity ratios in the copolymerization of acrylate and vinyl ester monomers. The addition of growing radicals to acrylate double bonds yields resonance-stabilized radicals, whereas addition to vinyl double bonds produces less stable, higher-energy vinyl radicals. researchgate.net Furthermore, the chain transfer reactions of these unstable vinyl radicals are much faster than those of acrylate radicals, which contributes to the reduced polymerization rate of this compound. researchgate.net
The UV-Vis absorption spectrum of this compound shows an absorption peak maximum below 230 nm, similar to other simple vinyl esters and acrylates. researchgate.netradtech.org This is in contrast to monomers like vinyl acrylate, which exhibit a red-shifted absorption spectrum extending to 300 nm, a feature believed to be crucial for its self-initiating capability. researchgate.netscribd.com
Exploration of Self-Initiating Monomer Systems Incorporating this compound
Research into self-initiating monomer systems has highlighted the unique properties of molecules that contain two distinct, interactive ene groups. Vinyl acrylate, which possesses both an acrylate and a vinyl ester group, is a prime example of such a system. researchgate.netradtech.org It can self-initiate its own polymerization upon UV irradiation and also initiate the polymerization of other conventional acrylate monomers. researchgate.netresearchgate.net
To determine if the presence of both functionalities on the same molecule was essential for this enhanced reactivity, studies have used a mixture of ethyl acrylate and this compound as a chemically decoupled model system. researchgate.netresearchgate.net The results demonstrate that while vinyl acrylate polymerizes rapidly, the 1:1 mixture of ethyl acrylate and this compound polymerizes much more slowly, with the acrylate conversion rate being about 20 times slower than that observed for vinyl acrylate. researchgate.netresearchgate.net The conversion of acrylate double bonds in a vinyl acrylate sample can reach 80% in 3-4 seconds, whereas it takes 70-75 seconds to achieve the same conversion for the ethyl acrylate in the mixture. researchgate.netresearchgate.net
This significant difference in polymerization speed confirms that having the vinyl ester and acrylate groups on the same molecule is critical for the fast, efficient photopolymerization characteristic of self-initiating systems. researchgate.netresearchgate.net The proposed mechanism involves an electronic interaction between the two double bonds, which facilitates the generation of initiating radicals upon UV exposure. radtech.org This interaction is absent in a simple mixture of the individual monofunctional monomers like ethyl acrylate and this compound. researchgate.net
Heterogeneous Polymerization Systems for this compound
Heterogeneous polymerization, where the reaction occurs in a system with more than one phase, is a cornerstone of industrial polymer production. Emulsion and suspension polymerization are two such techniques widely applied to vinyl monomers, including this compound.
Emulsion Polymerization of this compound
Emulsion polymerization is a free-radical process where a water-insoluble monomer is emulsified in an aqueous phase using a surfactant. acs.org The polymerization is typically initiated by a water-soluble initiator, and the primary loci of reaction are polymer particles that are formed in situ. acs.orgresearchgate.net This method allows for the production of high molecular weight polymers at a fast rate while effectively managing the heat of reaction. google.com
The kinetics of the emulsion polymerization of this compound have been studied using redox initiator systems. For instance, the use of a potassium persulfate (KPS) and acetone-sodium bisulfite (ASBS) redox pair has been investigated at 25°C. lookchem.com Such studies examine the effect of initiator concentration on the rate of polymerization and the number of polymer particles formed. lookchem.com For vinyl acetate, a closely related monomer, the rate of polymerization is often found to be proportional to the square root of the initiator concentration and to the 0.25 power of the number of particles. dtu.dk The number of particles, in turn, is typically proportional to the 0.5 power of the emulsifier concentration. dtu.dk
The mechanism involves the initiation of radicals in the aqueous phase, which propagate until they reach a critical chain length and enter a monomer-swollen micelle or polymer particle, where further propagation occurs. acs.orgresearchgate.net The process is generally divided into three intervals: particle nucleation (Interval I), polymerization in a constant number of monomer-swollen particles (Interval II), and polymerization in particles after the disappearance of separate monomer droplets (Interval III). dtu.dk
Suspension Polymerization of this compound
Suspension polymerization is another heterogeneous technique used for producing polymers like poly(this compound). wikipedia.org In this process, the monomer, containing a monomer-soluble initiator, is dispersed as fine droplets in a continuous phase, typically water. scispace.comscielo.br A suspending agent (stabilizer) is used to prevent the droplets from coalescing. scispace.com Each monomer droplet can be considered a tiny bulk polymerization reactor, and the final product consists of polymer beads with a size distribution determined by factors like agitation speed and the choice of suspending agent. scispace.comscielo.br
This method is used commercially for many polymers, including poly(vinyl chloride) and poly(methyl methacrylate). scispace.com High monomer conversions are achievable, but the reaction kinetics can be affected by the increasing viscosity within the polymerizing droplets. scispace.com For vinyl chloride polymerization, which shares similarities with this compound, phase separation is inherent because the monomer and polymer are nearly immiscible, leading to a complex particle morphology. scispace.com The choice of suspending agent, which can be a water-miscible polymer or a finely divided solid, is crucial as it affects not only the drop size but also the properties of the final polymer beads, such as porosity. scispace.com
Polymerization of Vinyl Esters within Metal-Organic Frameworks (MOFs) for Stereocontrol and Molecular Weight Regulation
The polymerization of vinyl esters within the confined nanochannels of Metal-Organic Frameworks (MOFs) has emerged as an effective method for controlling the polymer's primary structure, particularly its tacticity (stereocontrol) and molecular weight (MW). rsc.orgmpg.de Free radical polymerization of vinyl esters like vinyl acetate, this compound, and vinyl butyrate (B1204436) conducted within the nanochannels of a MOF ([Zn2(bdc)2(ted)]n) showed a significant increase in isotacticity compared to bulk polymerization. rsc.orgmpg.deresearchgate.net
Among the vinyl esters tested, poly(this compound) (PVPr) exhibited the highest degree of isotacticity, with a meso diad fraction (m) of 61%, an increase of 14% compared to the bulk polymer. rsc.orgresearchgate.net This stereocontrol is attributed to the confinement effect of the MOF nanochannels, which regulates the arrangement of the monomer molecules during polymerization. mpg.deacs.org
While free radical polymerization in MOFs enhances stereoregularity, it offers limited control over molecular weight and molecular weight distribution (MWD). rsc.orgmpg.de To address this, the system was combined with Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgresearchgate.net This combination allows for the synthesis of highly isotactic poly(vinyl esters) with controlled molecular weights and narrow MWDs (Đ as low as 1.3–1.6 for PVPr). rsc.orgresearchgate.net In the RAFT polymerization of this compound within the MOF, the molecular weight was observed to increase linearly with monomer conversion, a hallmark of a controlled/"living" polymerization process. researchgate.net For example, as conversion increased from 13% to 47%, the MW of PVPr grew from 3,200 to 9,100 g/mol . researchgate.net
This dual control over both tacticity and molecular weight enabled the synthesis of novel stereocontrolled block copolymers, such as isotactic-PVPr-block-atactic-poly(vinyl acetate). rsc.orgmpg.de
Table 1: Comparison of Free Radical Polymerization of Vinyl Esters in Bulk vs. within a MOF
| Monomer | Polymerization Medium | Conversion (%) | Mn (g/mol) | Đ (Mw/Mn) | Isotacticity (meso diads, %) |
|---|---|---|---|---|---|
| Vinyl Acetate (VAc) | Bulk | 95 | 108,100 | >3.0 | 47 |
| Vinyl Acetate (VAc) | MOF | 78 | 16,100 | 2.17 | 55 |
| This compound (VPr) | Bulk | 93 | 115,300 | >3.0 | 47 |
| This compound (VPr) | MOF | 65 | 12,500 | 1.71 | 61 |
| Vinyl Butyrate (VBu) | Bulk | 91 | 128,700 | >3.0 | 48 |
| Vinyl Butyrate (VBu) | MOF | 41 | 8,900 | 1.51 | 53 |
Data sourced from Polymer Chemistry, 2017, DOI: 10.1039/C7PY01607G. rsc.orgmpg.de
Copolymerization Strategies Involving Vinyl Propionate
Determination of Reactivity Ratios and Impact on Monomer Sequence Distribution in Copolymers
The determination of monomer reactivity ratios is crucial for understanding the composition and microstructure of copolymers. caltech.edu These ratios, typically denoted as r1 and r2, describe the relative preference of a growing polymer chain ending in one monomer unit to add the same monomer (homopolymerization) versus the other monomer (copolymerization). 182.160.97 The sequence distribution of monomers within the copolymer chain, which can range from alternating to blocky, is a direct consequence of these reactivity ratios.
The reactivity ratios for the copolymerization of vinyl propionate (B1217596) with other monomers, such as acrylates, also significantly impact the final polymer structure. For example, in the copolymerization of ethyl acrylate (B77674) and vinyl propionate, the reactivity ratios favor the incorporation of the acrylate monomer. researchgate.netresearchgate.net This is because the growing radical ending in an acrylate unit is more stabilized than one ending in a this compound unit. researchgate.netresearchgate.net Consequently, the acrylate monomer is consumed more rapidly, and significant incorporation of this compound only occurs after a substantial portion of the acrylate has been polymerized. researchgate.netresearchgate.net
Methods like the Fineman-Ross, Kelen-Tudos, and Mayo-Lewis procedures are commonly used to determine reactivity ratios from experimental data. The calculated reactivity ratios can then be used in statistical models to predict the sequence distribution of the monomers in the copolymer.
Copolymerization with Other Vinyl Esters (e.g., Vinyl Acetate (B1210297), Vinyl Pivalate (B1233124), Vinyl Butyrate (B1204436), Vinyl Laurate)
This compound can be readily copolymerized with other vinyl esters to modify the properties of the resulting polymer. The similarity in the reactivity of the vinyl ester double bonds often leads to copolymers with compositions that closely mirror the monomer feed. mdpi.com
Vinyl Acetate: Copolymerization of this compound with vinyl acetate is a common strategy. tue.nlsci-hub.se These copolymers are used in various applications, including adhesives and coatings. chempedia.info The properties of the resulting copolymer, such as its glass transition temperature (Tg), can be tuned by adjusting the ratio of the two monomers.
Vinyl Pivalate: Copolymers of this compound and vinyl pivalate are also synthesized to achieve specific material properties. mdpi.comacs.org Vinyl pivalate has a bulky pivalate group which can influence the polymer's solubility and thermal characteristics. mdpi.comj-vp.co.jp
Vinyl Butyrate: Copolymerization with vinyl butyrate is another approach to modify the polymer backbone. mdpi.comgoogle.com The resulting copolymers can exhibit different physical properties compared to the homopolymers of either monomer.
Vinyl Laurate: Vinyl laurate, a vinyl ester with a long alkyl chain, can be copolymerized with this compound to create softer polymers with lower glass transition temperatures. j-vp.co.jpgoogle.com These copolymers find use in applications requiring internal plasticization. chempedia.info
The synthesis of these copolymers can be achieved through various polymerization techniques, including emulsion polymerization and solution polymerization. google.comund.edu For example, stable emulsions of this compound and vinyl laurate copolymers have been prepared. google.com
Copolymerization with Acrylate Monomers (e.g., Methyl Methacrylate (B99206), Ethyl Acrylate, Hexanediol (B3050542) Diacrylate)
Copolymerization of this compound with acrylate monomers is a key strategy for producing polymers with a wide range of properties, from soft adhesives to more rigid materials. epo.orggoogle.com However, the significant difference in reactivity between vinyl esters and acrylates presents challenges. researchgate.netresearchgate.net
Methyl Methacrylate (MMA): The copolymerization of this compound with methyl methacrylate results in copolymers where the distribution of monomer units is highly dependent on the reactivity ratios. Generally, acrylates like MMA are more reactive than vinyl esters. 182.160.97researchgate.net
Ethyl Acrylate: Studies on the copolymerization of this compound with ethyl acrylate have shown that the acrylate monomer is consumed much faster. researchgate.netresearchgate.netresearchgate.net This is attributed to the higher stability of the acrylate radical compared to the vinyl ester radical. researchgate.netresearchgate.net As a result, the initial polymer formed is rich in ethyl acrylate, and this compound is incorporated more significantly at later stages of the reaction. researchgate.netresearchgate.net
Hexanediol Diacrylate: this compound can also be copolymerized with multifunctional acrylates like hexanediol diacrylate. capes.gov.br This can lead to the formation of crosslinked polymer networks with enhanced mechanical properties.
The disparity in reactivity ratios often leads to a non-uniform distribution of monomer units along the polymer chain. researchgate.netresearchgate.net This can be a desirable feature for creating materials with specific gradient or block-like structures.
Synthesis and Characterization of Block and Graft Copolymers Containing Poly(this compound) Segments
Beyond random copolymers, more complex architectures such as block and graft copolymers containing poly(this compound) (PVPr) segments have been synthesized to achieve unique material properties. google.comresearchgate.netresearchgate.net
Block Copolymers: Block copolymers containing PVPr segments can be synthesized using controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. google.comgoogle.com This method allows for the sequential polymerization of different monomers, leading to well-defined block structures. For example, block copolymers of poly(this compound) and poly(vinyl alcohol) have been prepared by first synthesizing a poly(this compound) block via RAFT and then using it as a macro-chain transfer agent for the polymerization of a second monomer, followed by hydrolysis. google.comgoogle.com These block copolymers can self-assemble into various nanostructures, depending on the block lengths and their chemical nature.
Graft Copolymers: Graft copolymers with PVPr side chains can be prepared by "grafting onto" or "grafting from" methods. In one approach, natural rubber has been modified by grafting poly(this compound) onto the rubber backbone via emulsion polymerization. researchgate.net The resulting graft copolymer, NR-g-PVP, can act as a compatibilizer in polymer blends. researchgate.net
Another strategy involves the synthesis of graft copolymers where polyaniline is grafted onto a polythis compound backbone. researchgate.netacs.org This can be achieved through chemical or electrochemical methods, resulting in conductive materials. researchgate.net The characterization of these complex copolymers involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the structure, and thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to evaluate their thermal properties. researchgate.netresearchgate.net
Catalytic Systems in Vinyl Propionate Chemistry
Transition Metal Catalysis for Vinyl Propionate (B1217596) Transformations
Transition metals, particularly palladium and vanadium, play a pivotal role in orchestrating the transformation of vinyl propionate, enabling precise control over polymerization and exchange reactions.
Mechanism and Selectivity of Palladium(II) Catalysis in Vinyl Ester Exchange Reactions
Palladium(II) complexes are effective catalysts for vinyl ester exchange reactions, a process of significant industrial and laboratory utility for the synthesis of various vinyl esters from the readily available vinyl acetate (B1210297). mdpi.com The exchange reaction between this compound and acetic acid, catalyzed by palladium(II) acetate, serves as a model for understanding the underlying mechanism. cdnsciencepub.com
The reaction kinetics are strongly influenced by the concentration of sodium acetate. cdnsciencepub.com The rate of exchange initially increases with rising sodium acetate concentration, reaching a peak at approximately 0.2 M, and subsequently decreases at higher concentrations. cdnsciencepub.comcdnsciencepub.com This behavior is attributed to the equilibrium between different palladium(II) acetate species in solution. At low acetate concentrations, the less reactive trimeric form, Pd₃(OAc)₆, is predominant. As the acetate concentration increases, the equilibrium shifts towards the more reactive dimeric species, Pd₂(OAc)₄, leading to an accelerated reaction rate. However, at very high acetate concentrations, the formation of inactive monomeric palladium species occurs, which diminishes the catalytic efficiency.
The proposed mechanism involves an addition-elimination pathway. cdnsciencepub.com The first step is the coordination of the vinyl ester to the Pd(II) center, followed by an oxypalladation step where a carboxylate anion attacks the coordinated double bond. mdpi.com This forms a σ-bonded intermediate, which then undergoes elimination to release the new vinyl ester and regenerate the active palladium catalyst. The oxidation state of palladium(II) remains unchanged throughout this catalytic cycle. mdpi.com The reaction conditions, including the choice of solvent and the presence of ligands, can significantly impact the reaction rate and selectivity. For instance, the use of ethers like tetrahydrofuran (B95107) (THF) can accelerate the reaction. mdpi.com
Table 1: Effect of Sodium Acetate Concentration on this compound Exchange Rate
| Sodium Acetate Concentration (M) | Relative Exchange Rate | Predominant Palladium Species |
| < 0.02 | Slower | Trimeric Pd₃(OAc)₆ |
| ~ 0.2 | Maximum | Dimeric Pd₂(OAc)₄ |
| > 0.3 | Decreasing | Inactive Monomeric Pd Species |
This table illustrates the general trend observed in the palladium(II)-catalyzed exchange reaction of this compound with acetic acid.
Vanadium Complexes in Controlled Radical Polymerization of this compound
Vanadium-based catalysts have emerged as a promising system for the controlled radical polymerization of vinyl esters, a class of monomers notoriously difficult to polymerize in a controlled manner. islandscholar.ca Specifically, bis(imino)pyridine (BIMPY) vanadium trichloride (B1173362) complexes have demonstrated remarkable efficacy in mediating the polymerization of vinyl acetate and its analogues, including this compound. figshare.comacs.org
The mechanism of control is distinct from conventional atom transfer radical polymerization (ATRP). It involves a two-step process initiated by a radical source like azobisisobutyronitrile (AIBN). acs.org First, the parent [BIMPY]VCl₃ complex undergoes an irreversible halogen transfer to a radical from the initiator, generating the active catalytic species, [BIMPY]VCl₂. figshare.comacs.org This V(II) species then acts as a persistent radical, reversibly trapping the propagating polymer chains through an organometallic mediated radical polymerization (OMRP) reversible termination process. figshare.comacs.org
Computational studies have provided insight into the excellent control observed for vinyl esters compared to other monomers like styrene (B11656). figshare.comacs.org The chelation of the carbonyl group of the vinyl ester to the vanadium center makes the trapping of the propagating radical more favorable. figshare.comacs.org This is reflected in the significantly lower energy difference between the reduced [BIMPY]VCl₂ species and the trapped polymer chain species for vinyl acetate (around 4 kcal/mol) compared to styrene (over 20 kcal/mol). figshare.comacs.org This catalytic system has been successfully extended to the controlled polymerization of this compound, yielding polymers with controlled molecular weights and narrow polydispersity indices (PDIs). figshare.comacs.org
Table 2: Controlled Radical Polymerization of Vinyl Esters Mediated by a [BIMPY]VCl₃ Complex
| Monomer | Molecular Weight (Mn) | Polydispersity Index (PDI) |
| Vinyl Acetate | Controlled | Narrow |
| This compound | Controlled | Narrow |
| Vinyl Pivalate (B1233124) | Controlled | Narrow |
| Vinyl Benzoate | Controlled | Narrow |
This table summarizes the successful application of the vanadium-based catalytic system for the controlled polymerization of various vinyl esters. figshare.comacs.org
Biocatalysis and Enzymatic Transformations Utilizing this compound as an Acyl Donor
Biocatalysis offers a green and highly selective alternative for chemical transformations. This compound is widely employed as an efficient acyl donor in enzyme-catalyzed reactions, particularly those involving lipases. rsc.orgscielo.br These enzymatic processes are valued for their mild reaction conditions, high regioselectivity, and environmental friendliness. frontiersin.org
Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), Pseudomonas cepacia, and Bacillus amyloliquefaciens, have been successfully used to catalyze the acylation of a diverse range of substrates using this compound. scielo.brnih.govnih.gov These substrates include alcohols, glycosides, and natural products like chloramphenicol (B1208) and rapamycin. nih.govnih.gov The use of this compound is advantageous because the byproduct of the acylation is vinyl alcohol, which tautomerizes to acetaldehyde, an inert and volatile compound, thus driving the reaction equilibrium towards product formation.
The efficiency of these biocatalytic reactions can be influenced by several factors, including the choice of solvent, temperature, and the molar ratio of the substrates. For instance, in the regioselective acylation of 1-β-D-arabinofuranosylcytosine, a system containing an ionic liquid and tetrahydrofuran was found to enhance the initial reaction rate and substrate conversion. rsc.org Similarly, the synthesis of chloramphenicol propionate using a lipase (B570770) from Bacillus amyloliquefaciens achieved a high conversion of approximately 98% in 1,4-dioxane (B91453) at 50 °C. nih.gov The molar ratio of this compound to the acyl acceptor is also a critical parameter; an excess of this compound often leads to higher conversion rates. nih.gov
Whole-cell biocatalysis presents another facile and efficient method for acylation reactions. For example, whole cells of Candida parapsilosis have been used for the regioselective acylation of arbutin (B1665170) with this compound. frontiersin.orgnih.gov This approach avoids the need for enzyme purification and can offer enhanced stability.
Table 3: Examples of Lipase-Catalyzed Acylations with this compound
| Substrate | Enzyme Source | Product | Conversion (%) | Reference |
| 1-β-D-arabinofuranosylcytosine | Candida antarctica lipase B | 5′-O-monoester of ara-C | 98.5 | rsc.org |
| Citronellol | Novozym® 435 | Citronellyl propionate | ~70 (in 5 min) | scielo.br |
| Chloramphenicol | Bacillus amyloliquefaciens lipase | Chloramphenicol propionate | ~98 | nih.gov |
| Arbutin | Candida parapsilosis (whole cells) | Arbutin propionate | 98.3 | nih.gov |
| Rapamycin | Candida antarctica lipase B | 42-O-acyl rapamycin | - | nih.gov |
Role of Metal-Organic Frameworks as Confined Catalytic Reactors for this compound Polymerization
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govacs.org Their well-defined nanochannels and tunable pore sizes make them ideal candidates to act as confined catalytic reactors for polymerization reactions. mdpi.comrsc.org The confinement effect within the MOF pores can exert significant control over the polymerization process, influencing the resulting polymer's properties, such as molecular weight, tacticity, and morphology. mdpi.comnih.gov
The radical polymerization of vinyl esters, including this compound, has been investigated within the nanochannels of MOFs. mdpi.com For example, the polymerization of vinyl acetate, this compound, and vinyl butyrate (B1204436) within the MOF [Zn₂(bdc)₂ted]n has been studied. The results indicated that as the size of the monomer increased, the conversion rate, molecular weight, and crystallinity of the resulting polymer decreased. mdpi.com This demonstrates the significant role of the confinement space provided by the MOF in modulating the polymerization process.
Furthermore, MOFs can be used in conjunction with controlled radical polymerization techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. rsc.orgcardiff.ac.uk Performing RAFT polymerization of this compound within a MOF has been shown to enhance the stereoregularity of the polymer, leading to a higher isotactic content compared to the bulk polymerization. researchgate.net Specifically, for poly(this compound), the isotacticity (meso diad fraction) was found to be the highest among the studied vinyl esters, reaching 61%. researchgate.net The combination of MOF confinement and RAFT allows for the synthesis of highly isotactic poly(vinyl esters) with controlled molecular weights and narrow molecular weight distributions. rsc.org The size of the monomer plays a crucial role in determining the tacticity, with intermediate-sized monomers like this compound showing the most significant enhancement in isotacticity, likely due to an optimal balance between the steric demands of the monomer and its mobility within the nanochannels. cardiff.ac.uk
Table 4: Effect of Monomer Size on Radical Polymerization within a MOF
| Monomer | Conversion Rate | Molecular Weight | Crystallinity | Isotacticity (meso diad, m) |
| Vinyl Acetate | Higher | Higher | Higher | - |
| This compound | Intermediate | Intermediate | Intermediate | 61% |
| Vinyl Butyrate | Lower | Lower | Lower | - |
This table summarizes the trends observed for the radical polymerization of vinyl esters within the nanochannels of [Zn₂(bdc)₂ted]n. mdpi.comresearchgate.net
Investigation of Reaction Conditions and Solvent Effects on Vinyl Propionate Processes
Influence of Solvent Polarity and Type on Reaction Kinetics and Resultant Polymer Properties
The choice of solvent in vinyl propionate (B1217596) polymerization is a critical determinant of both the reaction kinetics and the final properties of the resulting polymer. The polarity and type of solvent can significantly influence the rate of polymerization and the stereoregularity of the polymer chains.
The rate of anionic polymerization of vinyl monomers is highly dependent on the solvent. In polar solvents like THF, the polymerization of styrene (B11656) is significantly faster than in nonpolar solvents such as benzene (B151609) or cyclohexane. uni-bayreuth.de This is attributed to the different states of solvation and aggregation of the carbanions in these solvents. uni-bayreuth.de The equilibrium between different types of ion pairs (contact, solvent-separated, and free ions) is governed by the solvent's polarity. uni-bayreuth.de Polar solvents favor the more reactive solvent-separated ion pairs and free ions, thus accelerating the polymerization rate. uni-bayreuth.de
The tacticity of poly(vinyl alcohol) (PVA), which is derived from the hydrolysis of poly(vinyl esters) like PVPr, has been shown to be dependent on the polymerization solvent used for the parent vinyl ester. researchgate.net For instance, in solution polymerizations of vinyl propionate, the syndiotactic content of the resulting PVA varies with the type and amount of the solvent employed. researchgate.net Similarly, the use of fluoroalcohols as solvents in the radical polymerization of vinyl acetate (B1210297), a related vinyl ester, can lead to enhanced syndiotacticity. mdpi.com This effect is attributed to the formation of hydrogen bonds between the solvent and the monomer's carbonyl group, which increases the steric hindrance and favors syndiotactic placement. rsc.org
The selection of a suitable solvent is also crucial for controlling the viscosity of the coating and ensuring the formation of a uniform film. longchangchemical.com Polar resins generally require polar solvents like alcohols, esters, and ketones for effective dissolution. longchangchemical.com
Table 1: Effect of Solvent on Polymerization
| Solvent Type | Effect on Polymerization | Resultant Polymer Properties |
| Polar Solvents (e.g., THF) | Increased rate of anionic polymerization. uni-bayreuth.de | May influence polymer tacticity. researchgate.net |
| Nonpolar Solvents (e.g., Benzene) | Slower rate of anionic polymerization. uni-bayreuth.de | May lead to different polymer microstructures. uni-bayreuth.de |
| Fluoroalcohols | Can increase syndiotacticity in radical polymerization of vinyl esters. mdpi.comrsc.org | Higher syndiotacticity in the resulting poly(vinyl alcohol). mdpi.com |
Effects of Temperature and Pressure on this compound Polymerization and Chemical Transformations
Temperature and pressure are fundamental process parameters that exert significant control over the polymerization of this compound and its subsequent chemical transformations. These variables can influence reaction rates, monomer conversion, polymer molecular weight, and even the degradation pathways of the resulting polymer.
In general, increasing the temperature in a polymerization reaction leads to a higher reaction rate. google.com For instance, in the atom transfer radical polymerization (ATRP) of 2-(dimethylamino)ethyl methacrylate (B99206), increasing the temperature from 60 °C to 75 °C resulted in a faster polymerization without compromising the controlled nature of the process. researchgate.net However, at even higher temperatures (85 °C and 95 °C), the polymerization became uncontrolled, as indicated by a significant increase in the polydispersity index (PDI). researchgate.net The thermal decomposition of the initiator is also temperature-dependent; at a given temperature, the reaction proceeds faster with a higher concentration of the initiator. google.com The thermal stability of the resulting polymer is also a key consideration. For example, the thermolysis of certain amines in superheated steam, which can be analogous to conditions in some chemical processes, shows that degradation kinetics are first-order, increasing with temperature. acs.org
Pressure also plays a crucial role. An increase in pressure from 1 bar to 50 bars in the ATRP of 2-(dimethylamino)ethyl methacrylate led to increased monomer conversion and molecular weight. researchgate.net This is partly due to the increased density under pressure, which can lead to higher residence times in a continuous flow reactor. researchgate.net Furthermore, higher pressures can lead to a decrease in the termination rate, which can result in a reduction of the PDI. researchgate.net In the reaction of vinyl radicals with ethylene (B1197577), the yields of various products show a complex dependence on both temperature and pressure. osti.gov For example, the yield of cyclohexene (B86901) increases with temperature, while the yield of 1,5-hexadiene (B165246) decreases. osti.gov
The pyrolysis of solution-derived superconducting films, which involves the decomposition of metalorganic precursors including propionates, demonstrates that the decomposition occurs in successive steps that are temperature-dependent. rsc.org The reaction temperature for the acid-catalyzed hydrolysis of polyvinyl esters to produce polyvinyl alcohol (PVA) is typically in the range of 75°C to 160°C. google.com Temperatures below this range result in a slow reaction rate, while higher temperatures can lead to undesirable side reactions and discoloration of the final PVA product. google.com
Table 2: Influence of Temperature and Pressure on this compound Polymerization
| Parameter | Effect on Polymerization | Impact on Polymer Properties |
| Temperature | Increased reaction rate with increasing temperature. google.com | Higher temperatures can lead to uncontrolled polymerization and broader molecular weight distributions. researchgate.net Can influence the thermal stability and degradation products of the polymer. acs.org |
| Pressure | Increased monomer conversion and polymerization rate with increasing pressure. researchgate.net | Can lead to higher molecular weights and narrower molecular weight distributions. researchgate.net Product yields can be highly pressure-dependent. osti.gov |
Impact of Initiator Systems on Poly(this compound) Characteristics (e.g., Molecular Weight, Architecture, Conversion)
In conventional free radical polymerization, the initiator concentration directly impacts the molecular weight of the resulting polymer; a higher initiator concentration generally leads to a lower molecular weight. fluenceanalytics.comuobaghdad.edu.iq
RAFT polymerization offers a versatile method for producing polymers with controlled molecular weight, narrow molecular weight distribution (low polydispersity), and complex architectures like star polymers. researchgate.net For vinyl esters like this compound, xanthates and dithiocarbamates are effective RAFT agents. mdpi.com For instance, tetra-functional xanthates have been used to create four-arm star polymers of poly(vinyl acetate) and PVPr. researchgate.net The choice of the R-group in the RAFT agent is crucial; poorly stabilized leaving groups can lead to low apparent chain transfer constants, while strongly stabilized R-groups can cause significant inhibition of the polymerization. researchgate.net
ATRP is another controlled radical polymerization technique where an alkyl halide is typically used as the initiator. acs.org The rate of polymerization is first-order with respect to the initiator concentration, and the molecular weight of the polymer increases linearly with monomer conversion. acs.org The choice of the halogen in the initiator is important for achieving good molecular weight control, with bromine and chlorine generally providing the best results. acs.org
The efficiency of the initiator also plays a significant role. For example, in the polymerization of vinyl acetate, methyl 2-iodopropionate and ethyl iodoacetate have been shown to be efficient transfer agents in a degenerative transfer process, leading to polymers with predetermined molecular weights and low polydispersities. acs.org In contrast, ethyl iodide was found to be an inefficient transfer agent. acs.org The type of initiator can also influence the polymerization kinetics. For instance, the use of an oil-soluble initiator (AIBN) in the miniemulsion polymerization of vinyl acetate resulted in good agreement between theoretical and experimental molecular weights, whereas water-soluble initiators led to faster kinetics but produced polymers with higher than expected molecular weights. mdpi.com
Table 3: Comparison of Initiator Systems for this compound Polymerization
| Initiator System/Polymerization Technique | Key Characteristics | Impact on Poly(this compound) |
| Free Radical Polymerization (e.g., AIBN, Peroxides) | Simple and widely used. | Molecular weight is inversely proportional to initiator concentration. fluenceanalytics.comuobaghdad.edu.iq |
| RAFT Polymerization (e.g., Xanthates, Dithiocarbamates) | Controlled polymerization, allows for complex architectures. researchgate.net | Produces polymers with controlled molecular weight, narrow molecular weight distribution, and can be used to create star polymers. researchgate.net |
| ATRP (e.g., Alkyl Halides with a Transition Metal Catalyst) | Controlled polymerization with linear increase of molecular weight with conversion. acs.org | Yields well-defined polymers with narrow molecular weight distributions. acs.org |
| Degenerative Transfer (e.g., Alkyl Iodides) | Controlled polymerization for vinyl esters. acs.org | Can produce polymers with predetermined molecular weights and low polydispersities. acs.org |
Optimization of Monomer-to-Initiator Ratios and Additive Concentrations for Reaction Control
In living polymerization techniques like Atom Transfer Radical Polymerization (ATRP), the theoretical molecular weight of the polymer is inversely proportional to the initial concentration of the initiator, assuming fast initiation and negligible transfer and termination. acs.org Therefore, adjusting the monomer-to-initiator ratio is a primary method for targeting a specific molecular weight. acs.org Similarly, in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, varying the feed ratio of the monomer to the RAFT agent allows for control over the molecular weight. acs.org
The concentration of the initiator also directly affects the rate of polymerization. Generally, a higher initiator concentration leads to a faster reaction rate. fluenceanalytics.com However, an excessively high initiator concentration can result in lower molecular weight polymers. fluenceanalytics.combipublication.com Experimental studies on the polymerization of vinyl acetate have shown that as the initiator-to-monomer ratio increases, the viscosity and molecular weight of the resulting polymer decrease. bipublication.com
Additives play a multifaceted role in controlling the polymerization process. In the context of PVC production, which shares similarities with vinyl ester polymerization, various additives are essential. jracr.com For instance, antioxidants can be added to control the polymerization reaction and prevent degradation of the polymer. google.com The amount of such additives must be carefully controlled; too little may be ineffective, while too much can negatively impact the properties of the final product and increase costs. google.com In some polymerization systems, specific additives are used to prevent premature polymerization. For example, p-t-butylcatechol can be added to inhibit the early polymerization of vinyl esters during their synthesis.
The use of additives can also be critical in specialized polymerization techniques. For instance, in Lewis Pair Polymerization, the ratio of monomer to a Lewis acid (like MAD) and an initiator can be tuned to control the polymerization and achieve specific polymer architectures. nih.gov
Table 4: Effects of Monomer-to-Initiator Ratio and Additives
| Parameter | Effect on Polymerization | Impact on Polymer Properties |
| Monomer-to-Initiator Ratio | A lower ratio (higher initiator concentration) generally leads to a faster polymerization rate. fluenceanalytics.com | In controlled polymerizations, the molecular weight is directly related to this ratio. acs.orgacs.org A higher initiator concentration typically results in lower molecular weight. bipublication.com |
| Additive Concentration | Can control the reaction rate and prevent side reactions. google.com | Can improve polymer stability and other properties. jracr.comgoogle.com The type and concentration of additives can influence the final polymer characteristics. |
Advanced Characterization and Structural Elucidation of Poly Vinyl Propionate Materials
The comprehensive characterization of poly(vinyl propionate) (PVPr) and its related materials is crucial for understanding their structure-property relationships and tailoring them for specific applications. A suite of advanced analytical techniques is employed to probe the microstructure, molecular weight, thermal behavior, rheological properties, stereochemistry, morphology, and purity of these polymers.
Theoretical and Computational Studies of Vinyl Propionate Chemistry
Quantum Chemical Investigations of Reaction Mechanisms and Intermediates in Vinyl Propionate (B1217596) Reactions
Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms involving vinyl propionate. These studies provide valuable information on the geometries, energies, and electronic structures of reactants, transition states, and intermediates.
One area of significant investigation has been the atmospheric oxidation of this compound, a process that determines its environmental fate. Theoretical studies on the ozonolysis of this compound have detailed the reaction pathways. researchgate.netacs.org The initial step involves the cycloaddition of ozone to the vinyl double bond to form a highly unstable primary ozonide (POZ). This intermediate rapidly decomposes to form a Criegee intermediate and formaldehyde. Quantum chemical calculations have been used to map out the potential energy surface for this decomposition and the subsequent reactions of the Criegee intermediate. researchgate.net
Another critical reaction is the oxidation initiated by hydroxyl (OH) radicals, the primary daytime oxidant in the troposphere. researchgate.net Computational studies, often employing methods like M06-2X and CBS-QB3, have explored the potential energy surfaces for the addition of the OH radical to the double bond of vinyl esters. researchgate.netresearchgate.net These calculations help in identifying the most favorable reaction pathways and predicting the branching ratios for the formation of different products. researchgate.net For instance, in the related vinyl acetate (B1210297), OH addition to the terminal carbon atom is found to be the most energetically favorable path. researchgate.netresearchgate.net
The table below summarizes key intermediates and transition states in this compound reactions that have been characterized using quantum chemical methods.
| Reaction Type | Species Investigated | Computational Method | Key Findings |
| Ozonolysis | Primary Ozonide (POZ) | Quantum Chemistry Calculations | Formation of POZ as a primary intermediate, which subsequently decomposes. researchgate.net |
| Ozonolysis | Criegee Intermediate | Density Functional Theory (DFT) | Characterization of the decomposition pathways of the primary ozonide and reactions of the resulting Criegee intermediate. researchgate.netacs.org |
| OH Radical Addition | Pre-reactive Complex | M06-2X/6-311++G(d,p) | Formation of a pre-reactive complex plays a significant role in the reaction mechanism and kinetics. researchgate.net |
| OH Radical Addition | Transition States | Variational Transition State Theory (VTST) | Calculation of rate constants and investigation of the temperature dependence of the reaction. researchgate.net |
These theoretical investigations provide a foundational understanding of the reactivity of this compound, which is crucial for assessing its atmospheric lifetime and environmental impact. researchgate.netresearchgate.net
Kinetic Modeling of this compound Polymerization Processes
Kinetic modeling is a powerful technique used to simulate and analyze the complex processes occurring during the polymerization of this compound. These models, which range from deterministic sets of differential equations to stochastic Monte Carlo simulations, are essential for predicting how reaction conditions influence polymerization rates, monomer conversion, and the molecular weight distribution of the resulting polymer. researchgate.netuni-goettingen.demendeley.com
For this compound, a key focus has been on modeling its behavior in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netuni-goettingen.de In RAFT, a chain transfer agent is used to mediate the polymerization, allowing for the synthesis of polymers with well-defined architectures. Kinetic models for RAFT polymerization of this compound incorporate numerous elementary reactions, including initiation, propagation, termination, and the core RAFT equilibrium. researchgate.net By solving the complex system of rate equations, these models can predict the evolution of the full molecular weight distribution over time.
Kinetic Monte Carlo (kMC) simulations offer a stochastic approach to modeling polymerization. mendeley.comacs.orgmdpi.com Instead of solving differential equations, kMC methods simulate the individual reaction events occurring in a given volume. This approach is particularly useful for capturing the stochastic nature of polymerization and for predicting not just the molecular weight distribution but also the detailed microstructure of the polymer chains, such as monomer sequence in copolymers. acs.org While specific kMC models for this compound are part of broader research, the methodologies developed for similar monomers like vinyl acetate are directly applicable. mendeley.com
The table below presents different kinetic modeling techniques applied to the polymerization of vinyl esters.
| Modeling Technique | Polymerization Type | Key Parameters Modeled | Research Focus |
| Mathematical Modeling | Reversible Addition-Fragmentation Chain Transfer (RAFT) | Rate constants for chain transfer, monomer conversion | Mechanistic understanding and design of bulk and solution RAFT polymerization. researchgate.net |
| Kinetic Monte Carlo (kMC) | Radical Polymerization | Molecular weight distribution, monomer conversion over time | Generation of detailed polymerization data for process simulation and optimization. mendeley.com |
| Emulsion Polymerization Kinetics | Redox-Initiated Emulsion Polymerization | Rate of polymerization, number of polymer particles | Effect of initiator and emulsifier concentrations on polymerization kinetics. lookchem.com |
These modeling efforts are crucial for the industrial production of poly(this compound) and its copolymers, enabling the optimization of reactor conditions to achieve desired material properties in a reproducible manner. researchgate.net
Derivation of Structure-Reactivity Relationships for this compound and its Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) studies are computational methodologies aimed at correlating the chemical structure of a compound with its biological activity or chemical reactivity. researchgate.netresearchgate.netfarmaciajournal.com For this compound and its derivatives, these relationships are typically derived using a combination of molecular descriptors and statistical methods.
Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. farmaciajournal.com For this compound, these can include descriptors related to its van der Waals volume, surface area, and hydrophobicity (often represented by logP, the logarithm of the octanol-water partition coefficient). farmaciajournal.com
QSAR models have been developed to predict the toxicity of aliphatic esters, a class of compounds that includes this compound. researchgate.netresearchgate.net In these studies, the toxicity of a series of esters towards organisms like the ciliate protozoan Tetrahymena pyriformis is experimentally measured. researchgate.netresearchgate.net Then, statistical techniques such as multiple linear regression are used to build a mathematical model that links the observed toxicity to the calculated molecular descriptors. researchgate.net These models can then be used to predict the toxicity of other, untested esters.
The table below shows data from a QSAR study on aliphatic esters, including this compound, illustrating the relationship between structure (represented by molecular descriptors) and toxicity.
| Compound | log(1/IGC50) (Toxicity) | Molecular Weight | van der Waals Volume (ų) |
| This compound | -0.653 | 100.12 | 54.89 |
| Vinyl Acetate | -0.8595 | 86.09 | 37.34 |
| Propyl Propionate | -0.8148 | 116.16 | 87.11 |
| Ethyl Butyrate (B1204436) | -0.4903 | 116.16 | 86.66 |
| Vinyl Butyrate | -0.3825 | 114.14 | 75.89 |
| Data sourced from a QSAR study on the toxicity of aliphatic esters. researchgate.netresearchgate.net |
In the context of polymerization, structure-reactivity relationships are used to understand how the structure of monomers and mediating agents affects polymerization kinetics. researchgate.netresearchgate.net For example, linear free-energy relationships (LFERs) can be established to correlate the rate constants of polymerization with electronic and steric parameters of the monomer or the RAFT agent. researchgate.net These relationships are invaluable for the rational design of new monomers and catalysts to achieve better control over the polymerization process and to synthesize polymers with novel properties.
Molecular Simulations of Poly(this compound) Systems to Predict Macroscopic Behavior
Molecular simulations, particularly molecular dynamics (MD), provide a computational microscope to observe the behavior of polymer systems at the atomic level. nih.govasianpubs.org By simulating the motions of atoms and molecules over time, MD can predict a wide range of macroscopic properties of materials like poly(this compound) (PVPr), including their mechanical, thermal, and transport properties.
While direct and extensive MD simulations specifically on pure poly(this compound) are not widely published, the methodologies are well-established from studies on structurally similar polymers such as poly(vinyl acetate) (PVAc) and poly(vinyl alcohol) (PVA). nih.govmst.edu In these simulations, a model of the polymer chain is constructed in a simulation box, often along with solvent molecules or other components of a composite material. The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to trace the trajectory of the system. nih.gov
These simulations can be used to investigate phenomena such as the glass transition temperature, diffusion of small molecules through the polymer matrix, and the conformational dynamics of the polymer chains. nih.govmst.edu For example, MD simulations of poly(vinyl acetate) have been used to study its CO2-philicity by calculating cohesive energy densities and Flory-Huggins interaction parameters, providing insights for applications like supercritical fluid processing. acs.org Similarly, simulations can reveal how the interaction between polymer chains and a surface affects the polymer's dynamics, which is critical for understanding the performance of PVPr in adhesives and coatings. mst.edu
The table below summarizes the types of macroscopic properties of vinyl polymer systems that can be predicted using molecular simulation techniques.
| Simulation Technique | Polymer System | Predicted Macroscopic Behavior/Property |
| Molecular Dynamics (MD) | Poly(vinyl alcohol) in water | Chain size, conformational properties, interaction with water. nih.gov |
| Molecular Dynamics (MD) | Poly(vinyl acetate) on silica (B1680970) | Polymer dynamics near a surface, relaxation phenomena. mst.edu |
| Molecular Dynamics (MD) | Poly(vinyl acetate-alt-maleate) copolymers | Cohesive energy density, solubility parameter, CO2-philicity. acs.org |
| Molecular Dynamics (MD) | Polyurethane/Polyvinyl acetate multilayer system | Mechanical properties (tensile strength), interface interactions, chain packing. mdpi.com |
By bridging the gap between molecular structure and macroscopic properties, molecular simulations serve as a powerful tool for the rational design of poly(this compound)-based materials with optimized performance characteristics for specific applications.
Environmental Implications and Sustainable Chemistry of Vinyl Propionate
Atmospheric Oxidation and Degradation Pathways of Vinyl Propionate (B1217596) (e.g., Reactions with OH, O₃, NO₃ Radicals)
Vinyl propionate, as a volatile organic compound (VOC), is subject to atmospheric degradation primarily initiated by reactions with key tropospheric oxidants: the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). conicet.gov.arconicet.gov.ar The reactivity of this compound with these oxidants determines its atmospheric lifetime and the nature of its degradation products, which can contribute to the formation of photochemical smog and secondary organic aerosols (SOA). conicet.gov.arrsc.org
The dominant degradation pathway for this compound in the atmosphere is its reaction with the OH radical. conicet.gov.arcopernicus.org This reaction proceeds mainly through the addition of the OH radical to the carbon-carbon double bond. copernicus.orgresearchgate.net The estimated atmospheric lifetime of this compound with respect to reaction with OH radicals is on the order of a few hours, indicating rapid removal near its emission source. conicet.gov.arcopernicus.org
While the reaction with OH radicals is the primary sink, reactions with ozone (O₃) and nitrate radicals (NO₃) also contribute to the atmospheric removal of this compound, particularly in polluted areas or during nighttime when OH concentrations are low. conicet.gov.arrsc.org The ozonolysis of this compound is expected to produce carbonyl compounds such as aldehydes and acids. conicet.gov.ar Although specific data on the reaction of this compound with NO₃ radicals is limited, it is expected to be a relevant degradation pathway, similar to other unsaturated esters. conicet.gov.ar
The high reactivity of this compound and its subsequent degradation products implies a potential contribution to the formation of photochemical smog and secondary organic aerosols, especially in regions with significant emissions. conicet.gov.arrsc.org
Table 1: Atmospheric Fate of this compound and Related Compounds
| Compound | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K | Estimated Atmospheric Lifetime |
|---|---|---|---|
| This compound | OH | (2.17 ± 0.48) x 10⁻¹¹ acs.org | ~5.9 - 8.2 hours conicet.gov.ar |
| This compound | O₃ | 5.3 x 10⁻¹⁸ rsc.org | - |
| This compound | Cl | (1.40 ± 0.02) x 10⁻¹⁰ conicet.gov.ar | - |
| Vinyl acetate (B1210297) | OH | (2.3 ± 0.3) x 10⁻¹¹ acs.org | ~6 hours acs.org |
| Vinyl acetate | O₃ | (3.0 ± 0.4) x 10⁻¹⁸ acs.org | ~5 days acs.org |
Note: Atmospheric lifetimes can vary depending on oxidant concentrations.
Biodegradation Studies of Poly(this compound) and Related Vinyl Ester Polymers
Vinyl polymers, characterized by a carbon-carbon backbone, are generally not susceptible to hydrolysis and require an oxidation process for biodegradation. nih.gov The biodegradability of poly(this compound) (PVPr) and other poly(vinyl esters) is a complex topic influenced by factors such as molecular weight, chemical structure, and the presence of specific microorganisms. researchgate.nettaylorandfrancis.com
While some synthetic polymers with ester bonds in their main chain can be biodegradable, the all-carbon backbone of vinyl polymers presents a challenge for microbial degradation. nih.govresearchgate.net However, the ester side groups in poly(vinyl esters) can be a point of attack for enzymes. researchgate.net For instance, nonlipolytic esterases can hydrolyze the ester bond in this compound, producing propionic acid and vinyl alcohol.
Studies on the biodegradability of the broader class of poly(vinyl esters), particularly poly(vinyl acetate) (PVAc) and its derivative poly(vinyl alcohol) (PVA), provide some insights. researchgate.net PVA is recognized as a biodegradable synthetic polymer under certain aerobic and anaerobic conditions, with specific bacteria and fungi containing enzymes capable of degrading it. mdpi.comnih.gov The degradation often involves the oxidation of the polymer chain, leading to the formation of ketones, fatty acids, and alcohols, which can be further mineralized. nih.govresearchgate.net
The biodegradability of PVPr itself is less studied. However, the presence of ester groups suggests a potential for enzymatic hydrolysis. Copolymers of vinyl esters can exhibit different degradation rates depending on the comonomer content. researchgate.net For instance, copolymers with amide and ester groups are often more readily degraded. nih.gov The rate of degradation generally increases with a higher ester content. nih.gov
Application of Green Chemistry Principles in this compound Production and Polymerization
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound, these principles can be applied to both its synthesis and subsequent polymerization.
One key area of focus is the use of renewable feedstocks. google.com Traditionally, this compound is produced from fossil fuel-derived materials. However, research has explored the synthesis of this compound from renewable resources. google.com For example, a process has been developed for the manufacture of this compound from bio-based starting materials, which can significantly reduce the carbon footprint of the final product. google.com This involves producing key intermediates, such as propionic acid, from renewable sources like glycerol (B35011), a byproduct of biodiesel production. google.com
Another green chemistry approach involves the use of enzymatic catalysts for the synthesis of this compound. acs.org The transesterification of cellulose (B213188) with this compound to produce cellulose propionate has been demonstrated using catalysts like NaOH or KOH in DMSO, offering a rapid and efficient method. acs.org Enzymatic synthesis provides a milder and more selective alternative to traditional chemical catalysts. acs.org
In the realm of polymerization, techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization offer better control over the polymer architecture and can be conducted under milder conditions. researchgate.net The use of metal-organic frameworks (MOFs) as confined spaces for the radical polymerization of this compound has been shown to improve the stereoregularity of the resulting polymer. researchgate.net Furthermore, the development of bio-based monomers derived from compounds like 4-vinyl guaiacol, which can be copolymerized with vinyl esters, represents a move towards more sustainable polymer formulations. mdpi.com
Life Cycle Assessment Considerations for Poly(this compound) Materials
A Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, and disposal or recycling. americanchemistry.com For poly(this compound) (PVPr), a comprehensive LCA would consider the environmental burdens of this compound production, polymerization, and the end-of-life of PVPr-containing products.
Key considerations in the LCA of PVPr include:
Raw Material Sourcing: The environmental impact is significantly influenced by whether the raw materials are derived from fossil fuels or renewable feedstocks. google.comlu.se A cradle-to-gate analysis of similar polymers like poly(vinyl chloride) (PVC) highlights the importance of the energy and raw materials used in production. americanchemistry.com
Use Phase: The durability and performance of PVPr in applications such as coatings and adhesives influence its environmental profile over its lifetime.
End-of-Life: The biodegradability of PVPr, as discussed in section 9.2, is a crucial factor in its end-of-life impact. taylorandfrancis.combio-conferences.org The potential for recycling or chemical degradation to recover valuable chemicals is another important consideration. researchgate.net Recent studies on vinyl ester resins have explored chemical degradation methods to recover monomers and other valuable products. researchgate.net
Emerging Research Directions and Future Outlook for Vinyl Propionate Chemistry
Development of Novel Poly(vinyl propionate) Architectures for Advanced Functional Materials
The development of new poly(this compound) (PVPr) architectures is a cornerstone of modern polymer science, aiming to create materials with precisely controlled properties. Research has shifted from simple linear homopolymers to more complex, functional structures such as star polymers, block copolymers, and graft copolymers.
One of the most significant advancements is the synthesis of star-shaped PVPr polymers . These architectures, consisting of multiple polymer arms radiating from a central core, have been successfully produced using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netgoettingen-research-online.de Studies have demonstrated the use of tetra-functional xanthates as RAFT agents to mediate the polymerization of vinyl propionate (B1217596) at elevated temperatures (e.g., 90°C), achieving living/controlled characteristics. researchgate.net This method allows for the creation of four-arm star polymers with low polydispersity (as low as 1.2) and controlled apparent number average molecular weights up to approximately 50,000 g/mol . researchgate.net The unique topology of star polymers can lead to materials with distinct rheological and mechanical properties compared to their linear counterparts, making them candidates for applications such as unimolecular containers or as nano-carriers in medicine. researchgate.net
Block copolymers incorporating PVPr segments are another major area of research. These materials combine the distinct properties of different polymer blocks into a single macromolecule. For example, block copolymers of poly(vinyl alcohol) and poly(vinyl ester), including PVPr, have been developed. google.com Such copolymers are of interest for creating new polymeric surfactants and materials for biomedical applications, including tissue culture substrates and drug delivery systems. google.com Similarly, amphiphilic block copolymers of poly(N-vinyl pyrrolidone) (PNVP) and PVPr have been synthesized via RAFT polymerization, combining the hydrophilicity of PNVP with the hydrophobicity of PVPr. mdpi.com The synthesis typically involves the sequential addition of monomers, where one block is polymerized first to act as a macro-chain transfer agent for the subsequent polymerization of the second block. mdpi.com
Furthermore, graft copolymers represent another advanced architecture. Research has shown the feasibility of graft copolymerization of monomers like methyl methacrylate (B99206) from a poly(this compound) backbone, creating a structure with a PVPr main chain and polymethyl methacrylate side chains. scispace.com These complex architectures open pathways to materials with tunable properties for a wide range of functional applications.
Integration of this compound Chemistry in Multicomponent Polymer Systems and Composites
The integration of this compound into multicomponent polymer systems and composites is a key strategy for modulating material properties and expanding its application scope. By combining PVPr with other polymers or materials, researchers can create synergistic effects, leading to enhanced performance.
Copolymers are the most common form of multicomponent systems involving this compound. It is frequently copolymerized with a range of other vinyl monomers, including vinyl acetate (B1210297) (VAc), vinyl chloride, and various acrylate (B77674) esters. wikipedia.org These copolymers are used in established applications like paints, coatings, and adhesives, where the propionate monomer imparts greater flexibility and water resistance compared to polymers made solely from vinyl acetate. More complex terpolymers , such as those combining vinylpyrrolidone, vinyl acetate, and this compound, are formulated for specialized uses, for instance as film-forming and hair-styling agents in the cosmetics industry. techniques-ingenieur.frparchem.com
Research into polymer blends containing PVPr is also an active area. Studies have shown that poly(this compound) is miscible with poly(ethyl acrylate), forming blends that exhibit a single glass transition temperature, which is indicative of mixing at the molecular level. lookchem.com This miscibility opens up possibilities for creating new materials with a finely tuned balance of properties derived from both polymer components. In contrast, blends of PVPr with polymers like poly(vinyl acetate) have been found to be immiscible. lookchem.com The miscibility of cellulose (B213188) propionate with copolymers of N-vinyl pyrrolidone and vinyl acetate has also been investigated, highlighting the complex interplay of molecular structure on blend compatibility. kyoto-u.ac.jp
Beyond polymer blends, this compound is being explored in the creation of composites . A notable example is the chemical modification of wood. A novel process has been developed for the esterification of wood hydroxyl groups through a transesterification reaction with vinyl esters, including this compound, using a catalyst such as potassium carbonate. wikipedia.org This process grafts the propionate groups onto the wood structure, resulting in a wood-polymer composite with enhanced properties. Research has shown that such modified wood exhibits superior water resistance and durability, making it suitable for outdoor applications.
| Copolymer/Blend System | Component 2 | Key Research Finding/Application | Reference |
|---|---|---|---|
| Copolymer | Vinyl Acetate (VA) / Vinyl Chloride (VC) / Acrylate Esters | Used in coatings and adhesives to improve flexibility and durability. | wikipedia.org |
| Terpolymer | Vinylpyrrolidone (PVP) / Vinyl Acetate (VA) | Formulated as film-formers and hair fixatives in cosmetic products. | techniques-ingenieur.frparchem.com |
| Blend | Poly(ethyl acrylate) (PEA) | Forms a miscible blend with a single glass transition temperature. | lookchem.com |
| Composite | Wood (via transesterification) | Creates wood-polymer composites with enhanced water resistance for durable outdoor products. | wikipedia.org |
Innovations in Catalytic Control for Precision Polymerization of this compound
Achieving precise control over the polymerization of this compound is critical for synthesizing the advanced architectures discussed previously. Traditional free-radical polymerization, often initiated by agents like azobisisobutyronitrile (AIBN), typically yields polymers with broad molecular weight distributions and limited structural control. Consequently, significant research has focused on developing innovative catalytic systems for precision polymerization, primarily through controlled/living radical polymerization (C/LRP) techniques.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a highly effective and versatile method for controlling the polymerization of vinyl esters, including this compound. mdpi.com Xanthate-based RAFT agents are particularly suitable for less-activated monomers like this compound. researchgate.netmdpi.com Research has successfully demonstrated the synthesis of well-defined PVPr homopolymers and complex architectures like star polymers with low polydispersity indices (PDI) and predictable molecular weights. researchgate.netrsc.org For instance, the polymerization of this compound can be effectively controlled using a tetra-functional xanthate RAFT agent, leading to star polymers with PDI values around 1.2. researchgate.net The RAFT technique has also been employed within the nanochannels of metal-organic frameworks (MOFs), which enables simultaneous control over both the molecular weight and the tacticity of the resulting poly(this compound). rsc.org
Organometallic-Mediated Radical Polymerization (OMRP) represents another frontier in the precision synthesis of PVPr. This method uses transition metal complexes to reversibly deactivate the growing polymer chains, thereby controlling the polymerization process. Vanadium-based catalysts, particularly those with bis(imino)pyridine ligands, have shown promise in mediating the controlled radical polymerization of various vinyl esters. ed.ac.ukacs.org Good control over molecular weights and PDIs has been achieved for this compound using a [BIMPY]VCl₃ system. acs.org The mechanism is believed to involve the vanadium complex acting as a persistent radical to trap propagating polymer chains in a reversible termination process. acs.org Ruthenium-based complexes have also been investigated as catalysts for the atom transfer radical polymerization (ATRP) of vinyl monomers, offering another potential pathway for controlled this compound polymerization. uliege.be However, challenges such as limited catalyst lifetime remain an area of active investigation in OMRP systems. ed.ac.uk
| Polymerization Method | Catalyst/Control Agent Type | Key Advantages & Findings | Reference |
|---|---|---|---|
| Conventional Free Radical | AIBN (Initiator) | Simple method for producing homopolymers and copolymers; lacks precision control. | |
| RAFT Polymerization | Xanthate-based RAFT agents | Excellent control over MW and PDI (~1.2); enables synthesis of complex architectures (stars, blocks). | researchgate.netmdpi.com |
| Organometallic-Mediated Radical Polymerization (OMRP) | Vanadium or Ruthenium complexes | Provides good control over MW and PDI for vinyl esters; mechanism involves reversible termination. | ed.ac.ukacs.org |
| Polymerization in MOFs | RAFT agents within nanochannels | Allows simultaneous control over molecular weight and polymer tacticity (stereochemistry). | rsc.org |
Exploration of New Applications for Poly(this compound) in Specialized Fields
The advancements in synthesis and control are enabling the exploration of poly(this compound) and its derivatives in new, specialized fields beyond their traditional use in bulk applications like paints and adhesives.
In the biomedical field , the ability to create well-defined and biocompatible polymers from this compound is opening up new possibilities. PVPr-based materials are being investigated for drug delivery systems, where their polymeric structure can be engineered for controlled release mechanisms. google.com The synthesis of poly(vinyl alcohol)-poly(vinyl ester) block copolymers, which can be derived from PVPr, is particularly relevant for creating materials for tissue engineering and other medical devices. google.comdntb.gov.ua Furthermore, this compound itself has shown potential as an antifungal agent, suggesting applications in the development of antifungal materials for both medical and agricultural use.
The development of sustainable materials is another significant future direction. The production of this compound from renewable resources, such as through processes starting from the fermentation of plant materials, has been demonstrated. google.comgoogle.com This bio-based this compound can be used to manufacture homopolymers and copolymers with a significantly reduced carbon footprint compared to their petrochemical-based counterparts. google.com This aligns with the growing demand for eco-friendly materials and enhances the sustainability profile of PVPr-based products.
Finally, PVPr is finding use in other specialty chemical applications . For instance, polymers derived from this compound are being explored as organogelators. researchgate.net These materials can form gels in organic solvents and are being investigated for applications such as the controlled, time-release of compounds or for environmental remediation. researchgate.net The copolymerization of this compound with other monomers also allows for the fine-tuning of polymer properties, such as the glass transition temperature (Tg), which is useful for creating plastics with specific softness or hardness characteristics for niche applications. j-vp.co.jp
Q & A
Q. How can interdisciplinary methods (e.g., computational chemistry + experimental kinetics) enhance this compound research rigor?
- Integration Framework : Combine DFT calculations (e.g., transition state analysis) with stopped-flow IR to validate theoretical mechanisms . Publish raw computational inputs/outputs alongside experimental datasets for transparency .
Tables: Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
